molecular formula C10H11BrO3 B14897730 3-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

3-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Cat. No.: B14897730
M. Wt: 259.10 g/mol
InChI Key: IHULNCSPLBCFHJ-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11BrO3 It is a brominated derivative of vanillin, a compound commonly found in vanilla beans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one typically involves the bromination of 1-(4-hydroxy-3-methoxyphenyl)propan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents may also be considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may act by interacting with specific enzymes or proteins, leading to inhibition or activation of biochemical pathways. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one is unique due to the presence of both a bromine atom and a hydroxyl group on the aromatic ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and biological studies .

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

3-bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H11BrO3/c1-14-10-6-7(2-3-9(10)13)8(12)4-5-11/h2-3,6,13H,4-5H2,1H3

InChI Key

IHULNCSPLBCFHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CCBr)O

Origin of Product

United States

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